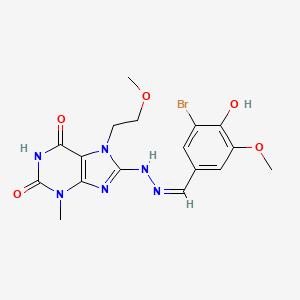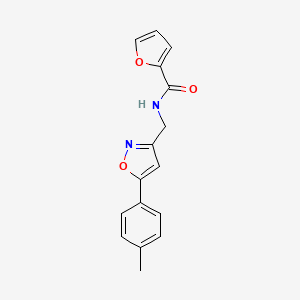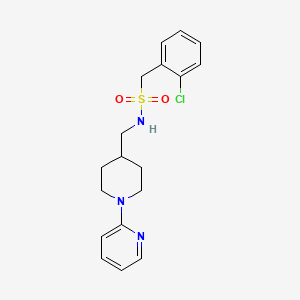
1-(2-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)methanesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a sulfonamide group, which is known for its role in various biological activities, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. The process generally includes:
Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors to form the piperidine ring.
Introduction of the Pyridine Moiety: The pyridine group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.
Attachment of the Chlorophenyl Group:
Formation of the Sulfonamide Group: The final step involves the reaction of the intermediate with methanesulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1-(2-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
1-(2-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Pharmaceuticals: It is investigated for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Material Science: The compound’s unique structural properties make it a candidate for use in advanced materials and nanotechnology.
作用机制
The mechanism of action of 1-(2-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This can lead to various biological effects, such as antimicrobial activity or inhibition of inflammatory pathways.
相似化合物的比较
Similar Compounds
Sulfonamides: Compounds like sulfamethoxazole and sulfasalazine share the sulfonamide group and exhibit similar biological activities.
Piperidine Derivatives: Compounds such as piperidine and its derivatives are structurally similar and are used in various pharmaceutical applications.
Pyridine Derivatives: Pyridine-based compounds like nicotinamide and pyridoxine are also similar in structure and function.
Uniqueness
1-(2-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
1-(2-chlorophenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2S/c19-17-6-2-1-5-16(17)14-25(23,24)21-13-15-8-11-22(12-9-15)18-7-3-4-10-20-18/h1-7,10,15,21H,8-9,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGPNIFBDDSKEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
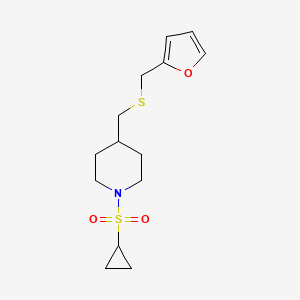
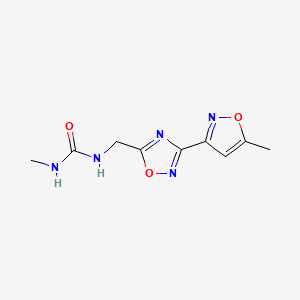

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone](/img/structure/B2443679.png)
![6,7-Dimethoxy-1-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2443681.png)
![N'-[(1E)-(2,4-dichlorophenyl)methylidene]-3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide](/img/structure/B2443682.png)
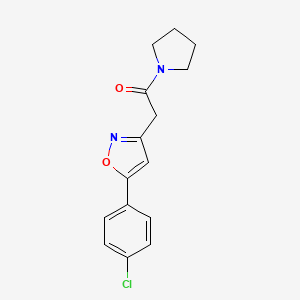
![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentane-1-carboxylic acid](/img/structure/B2443685.png)
![N'-(2-chlorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2443686.png)
